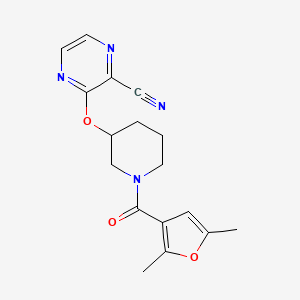

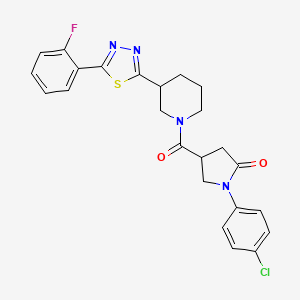

![molecular formula C16H9Cl4N3O2 B2750004 [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 338756-77-7](/img/structure/B2750004.png)

[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are known for their notable therapeutic importance and are linked with various functionalities . They are stable against metabolic degradation, can engage in hydrogen bonding, and actively involve in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups . The 1 H-NMR spectrum shows two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives are characterized by high yield and good functional group tolerance . The target products are obtained at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Scientific Research Applications

Corrosion Inhibition

Mechanism and Inhibiting Efficiency

Triazole derivatives, including compounds structurally related to "[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate," have been extensively studied for their corrosion inhibition properties. For instance, a study on the corrosion inhibition of mild steel in acidic media by triazole derivatives demonstrated their high efficiency in preventing corrosion, attributing this capability to the adsorption of these molecules on the steel surface. These inhibitors show remarkable performance in hydrochloric acid, with inhibition efficiencies reaching up to 99%, suggesting that similar compounds could serve as effective corrosion inhibitors in industrial applications (Lagrenée et al., 2002).

Material Science and Surface Chemistry

Adsorption on Mild Steel Surface

Another domain where triazole derivatives shine is in the study of adsorption mechanisms on metal surfaces in corrosive environments. The interaction between triazole compounds and metal surfaces has been thoroughly investigated, indicating that these compounds can significantly enhance the resistance of metals to corrosion. This is particularly valuable in industries where metal longevity and integrity are crucial. The specific adsorption behavior of these molecules supports their application in developing new coatings and treatments for metal preservation (Bentiss et al., 2007).

Synthesis and Structural Characterization

Novel Compound Synthesis

Research has also been conducted on the synthesis and structural characterization of triazole derivatives, contributing to a broader understanding of their chemical properties and potential industrial applications. For example, the preparation and structural characterization of compounds with the triazolyl methyl and dichlorophenyl groups have been documented, providing insights into their crystalline structures through techniques such as X-ray diffraction. Such studies are foundational for exploring the use of these compounds in material science, catalysis, and as intermediates in organic synthesis (Yan Shuang-hu, 2014).

Properties

IUPAC Name |

[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl4N3O2/c17-12-3-1-9(5-14(12)19)16(24)25-8-10-7-23(22-21-10)11-2-4-13(18)15(20)6-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLBTPMKRNQQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide](/img/structure/B2749925.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide](/img/structure/B2749926.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2749929.png)

![N-[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2749931.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2749937.png)

![5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749940.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2749942.png)